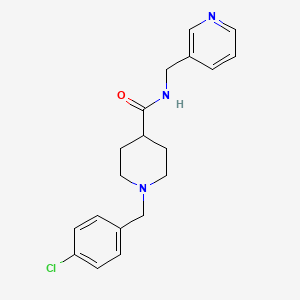![molecular formula C24H35N3O3 B5113495 methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate](/img/structure/B5113495.png)
methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate, also known as MPB, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a member of the piperidine-based compounds that have shown promise in the development of new drugs. In
Mecanismo De Acción
The mechanism of action of methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate is not fully understood. However, it is believed that the compound works by modulating the activity of certain neurotransmitters in the brain. methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor, which are both involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in the regulation of mood and behavior. methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate has also been shown to decrease the levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective option for researchers. However, one of the limitations of using methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving the compound.
Direcciones Futuras
There are several future directions for research involving methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate. One area of research is the development of new drugs based on the structure of methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate. Another area of research is the investigation of the compound's mechanism of action. This could lead to a better understanding of the compound's potential therapeutic uses. Additionally, more research is needed to determine the safety and efficacy of methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate in humans.
Métodos De Síntesis
The synthesis of methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate involves the reaction of 4-bromomethylbenzoic acid with 1-pyrrolidinecarbonyl chloride and 4-bis(piperidin-1-yl)methanol in the presence of a base. This reaction results in the formation of methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate has been studied for its potential use in various scientific research applications. One of the most promising applications is in the development of new drugs. methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate has been shown to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an antipsychotic and anxiolytic agent.
Propiedades
IUPAC Name |
methyl 4-[[4-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O3/c1-30-24(29)21-6-4-19(5-7-21)18-25-14-10-22(11-15-25)26-16-8-20(9-17-26)23(28)27-12-2-3-13-27/h4-7,20,22H,2-3,8-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLICCNIFJXSRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)N3CCC(CC3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[4-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidin-1-yl]methyl]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B5113419.png)
![{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B5113434.png)


![4,4'-methylenebis{N-[4-(methylthio)benzylidene]aniline}](/img/structure/B5113457.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5113464.png)

![N-[2-(3-methoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5113479.png)



![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5113514.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)